3,3-Bis(bromomethyl)pentane
Overview
Description
3,3-Bis(bromomethyl)pentane is an organic compound with the molecular formula C7H14Br2. It is also known as 1,3-Dibromo-2,2-diethylpropane. This compound is characterized by the presence of two bromomethyl groups attached to the third carbon of a pentane chain. It is a colorless to pale yellow liquid at room temperature and is used in various chemical synthesis processes .
Scientific Research Applications
3,3-Bis(bromomethyl)pentane is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: Acts as a building block in the synthesis of bioactive compounds.
Chemical Research: Employed in studying reaction mechanisms and developing new synthetic methodologies.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Bis(bromomethyl)pentane can be synthesized through the bromination of 3,3-dimethylpentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination reactions but may use continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete bromination and minimize by-products .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Major Products:
Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes such as 3,3-dimethyl-1-pentene.
Mechanism of Action
The mechanism of action of 3,3-Bis(bromomethyl)pentane primarily involves its reactivity as a dibromoalkane. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. In elimination reactions, the compound forms alkenes through the removal of hydrogen bromide (HBr) under basic conditions .
Comparison with Similar Compounds
- 1-Bromo-2-ethylbutane
- 1-(Bromomethyl)adamantane
- Pentaerythrityl tetrabromide
- 1-Bromo-2-methylbutane
- 1-Bromo-2-methylpentane
Comparison: 3,3-Bis(bromomethyl)pentane is unique due to the presence of two bromomethyl groups on the same carbon atom, which imparts distinct reactivity patterns compared to other mono-bromoalkanes. This dual functionality allows for more versatile synthetic applications, particularly in the formation of cyclic compounds and multi-functionalized molecules .
Properties
IUPAC Name |
3,3-bis(bromomethyl)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNZEFIQWBNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070927 | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67969-84-0 | |
Record name | 3,3-Bis(bromomethyl)pentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67969-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067969840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 3,3-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(bromomethyl)pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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